Malononitrile, (2,4-dimethoxybenzylidene)-
Overview
Description
Malononitrile, (2,4-dimethoxybenzylidene)-, also known as 2-(2,4-dimethoxybenzylidene) malononitrile, is an organic compound with significant applications in various fields, including nonlinear optics and materials science. This compound is characterized by its unique structure, which includes a benzylidene group substituted with two methoxy groups at the 2 and 4 positions, and a malononitrile moiety.
Mechanism of Action
Target of Action
The primary target of Malononitrile, (2,4-dimethoxybenzylidene)-, also known as DMM, is the nonlinear optical (NLO) devices . It is used in the development of organic NLO crystals which play a major role in third-harmonic generation (THG) and find a wide range of applications in optical signal processing, optical power limiting for sensor production, optical communication networks, and integrated optics .
Mode of Action
DMM interacts with its targets by exhibiting positive optical non-linearity and reverse saturation absorption . It also exhibits a nonlinear refractive index (n 2) in the order of 10 −11 m 2 /W, a nonlinear absorption coefficient (β) in the order of 10 −5 m/W, third-order non-linear susceptibility (χ (3)) in the order of 10 −5 esu, and a second-order molecular hyperpolarizability (γ) in the order of 10 −33 esu .
Pharmacokinetics
It’s known that dmm crystals are grown by slow evaporation solution growth technique at 35 °c using acetone as the solvent . This might suggest that the compound has good solubility in organic solvents, which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of DMM’s action is the creation of a bulk organic intramolecular charge transfer nonlinear optical single crystal . These crystals have potential applications in the microelectronics industry due to their low dielectric constant . They also possess excellent resistance to laser radiation with a high threshold up to 1.75 GW/cm 2, much larger than those of several known organic and inorganic NLO materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethoxybenzylidene) malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 2,4-dimethoxybenzaldehyde with malononitrile in the presence of a base, such as piperidine or pyridine, under reflux conditions . The reaction proceeds smoothly, yielding the desired product with high efficiency.
Industrial Production Methods
In an industrial setting, the production of 2-(2,4-dimethoxybenzylidene) malononitrile can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield. The reaction mixture is typically purified using recrystallization or chromatography techniques to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethoxybenzylidene) malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of methoxy groups with other functional groups .
Scientific Research Applications
2-(2,4-dimethoxybenzylidene) malononitrile has a wide range of scientific research applications:
Nonlinear Optics: The compound exhibits significant nonlinear optical properties, making it useful in optical signal processing and communication networks.
Materials Science: It is used in the development of advanced materials with unique electrical and thermal properties.
Chemistry: The compound serves as a building block for synthesizing more complex molecules and materials.
Biology and Medicine:
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dihydroxybenzylidene) malononitrile: Known for its anti-melanogenic properties.
2-(2,4-dihydroxybenzylidene) malononitrile: Exhibits similar structural features but with hydroxyl groups instead of methoxy groups.
Uniqueness
2-(2,4-dimethoxybenzylidene) malononitrile is unique due to its specific substitution pattern, which imparts distinct electronic properties and enhances its utility in nonlinear optical applications. The presence of methoxy groups also contributes to its stability and reactivity under various conditions .
Properties
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methylidene]propanedinitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-15-11-4-3-10(12(6-11)16-2)5-9(7-13)8-14/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSYEOGIEARFNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C(C#N)C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183870 | |
Record name | Malononitrile, (2,4-dimethoxybenzylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2972-78-3 | |
Record name | (2,4-Dimethoxybenzylidene)malononitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2972-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Malononitrile, (2,4-dimethoxybenzylidene)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002972783 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Malononitrile, (2,4-dimethoxybenzylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.